molecular formula C4H10IN3 B2401473 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide CAS No. 200277-73-2

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide

Cat. No.: B2401473
CAS No.: 200277-73-2
M. Wt: 227.049
InChI Key: LHLYNZNVWDPJLR-UHFFFAOYSA-N
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Description

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide is a chemical compound with a unique structure that includes a methylamino group and an imidazolium core

Safety and Hazards

  • Irritant : Contact with skin or eyes should be minimized due to its irritant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide typically involves the reaction of an imidazole derivative with methylamine and an iodide source. One common method involves the use of formaldehyde and methylamine in the presence of an iodide salt, such as potassium iodide, under controlled conditions . The reaction is usually carried out in a solvent like toluene or methanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods, such as mechanochemical synthesis, have been explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., chloride ions). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce various halide-substituted imidazolium compounds .

Mechanism of Action

The mechanism by which 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function . The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolium salts and methylamino derivatives, such as:

Uniqueness

What sets 2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required .

Properties

IUPAC Name

imidazolidin-2-ylidene(methyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.HI/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLYNZNVWDPJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]=C1NCCN1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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